1-Tert-butyl-4-ethynylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

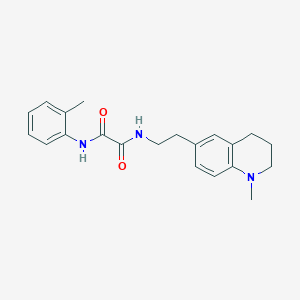

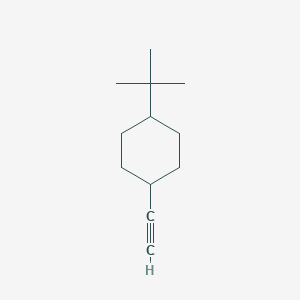

“1-Tert-butyl-4-ethynylcyclohexane” is a chemical compound with the molecular formula C12H20 . It is a derivative of cyclohexane, a six-membered ring, with a tert-butyl group and an ethynyl group attached to it .

Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-4-ethynylcyclohexane” includes a six-membered cyclohexane ring with a tert-butyl group (C(CH3)3) and an ethynyl group (C≡CH) attached to it . The molecule contains a total of 36 bonds, including 12 non-H bonds, 2 rotatable bonds, and 1 six-membered ring .Scientific Research Applications

Chiral Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) that incorporate chiral centers and tert-butyl groups have shown dramatic enhancements in chemical stability, making them valuable for heterogeneous asymmetric catalysis. The use of tert-butyl groups on the pore walls compared to non-alkylated analogs has been found to significantly improve the stability of these frameworks under both acidic and basic conditions. These materials serve as efficient and recyclable heterogeneous catalysts for various asymmetric reactions, demonstrating up to 97% enantiomeric excess (ee) in applications such as cyanation of aldehydes and Diels-Alder reactions (Xing Han et al., 2017).

Insecticidal Isomers

Isomers of 4-tert-butyl-1-(4-ethynylcyclohexyl)-2,6,7-trioxabicyclo[2.2.2]octane and related compounds have been identified as potent insecticides. These compounds, derived from modifications of ethynylcyclohexyl and tert-butyl motifs, show high levels of activity against pests such as houseflies, German cockroaches, and aphids, showcasing the potential of such structures in developing new insecticidal agents (J. Weston et al., 1995).

Thermal Decomposition Analysis

The study of the thermal decomposition of 1,1-bis(tert-butylperoxy)cyclohexane, which shares a similar tert-butyl and cyclohexane framework, reveals insights into the thermal instability of such compounds. These findings are essential for understanding the safety and handling procedures necessary for the storage and use of organic peroxides in industrial applications (Kuang-hua Hsueh et al., 2016).

Catalysis and Functionalization of Cyclohexane

The use of tert-butyl hydroperoxide and tert-butyl alcohol in the functionalization of cyclohexane via catalysis with octahedral molecular sieve materials demonstrates the versatility of tert-butyl groups in facilitating chemical transformations. This research highlights the potential for mild, efficient methods for the functionalization of alkanes, a class of reactions with significant implications for the chemical industry (Jin-yun Wang et al., 1998).

Mechanism of Action

The mechanism of action of “1-Tert-butyl-4-ethynylcyclohexane” is not clear without a specific context. In general, the behavior of cyclohexane derivatives in reactions is influenced by the steric interactions between substituents and the cyclohexane ring. For instance, larger substituents prefer to be in the equatorial position to minimize 1,3-diaxial interactions .

Safety and Hazards

The safety data sheet for “1-Tert-butyl-4-ethynylcyclohexane” indicates that it is a hazardous substance. It has a GHS07 pictogram, with a signal word of "Warning" . Precautionary measures should be taken when handling this substance, including using it only in a well-ventilated area, avoiding breathing its dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-tert-butyl-4-ethynylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,10-11H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMKIIDGYZKWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-4-ethynylcyclohexane | |

CAS RN |

1565550-13-1 |

Source

|

| Record name | 1-tert-butyl-4-ethynylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)

![5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2678685.png)

![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2678693.png)

![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide](/img/structure/B2678697.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2678701.png)